![molecular formula C16H18N4O3 B2564524 Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697230-16-3](/img/structure/B2564524.png)
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
The triazole-pyrimidine hybrid has shown promise as a neuroprotective agent. Researchers synthesized a series of novel compounds and evaluated their effects on human microglia and neuronal cell models. Among these compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, six compounds (ZA2 to ZA6 and intermediate S5) exhibited neuroprotective activity by reducing expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins .
Antimalarial Activity
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine serves as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity. These inhibitors target the parasite’s metabolic pathways, making them potential candidates for antimalarial drug development .
Ruthenium Complexes
The compound is involved in the synthesis of ruthenium (II)-Hmtpo complexes. These complexes have diverse applications, including catalysis, photophysics, and bioinorganic chemistry .
Vilsmeier Reaction
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine participates in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is essential for the synthesis of various organic compounds .
Pharmacological Studies
Researchers have investigated the pharmacological activity of this compound by studying its binding to HIV TAR RNA. Understanding its interactions with RNA molecules can provide insights into potential therapeutic applications .
Space Charge Layer Studies
Interestingly, the compound has been used as an additive to study the space charge layer in silver bromide microcrystals. This application falls within the realm of materials science and crystallography .
properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIPMOXRVCMHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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